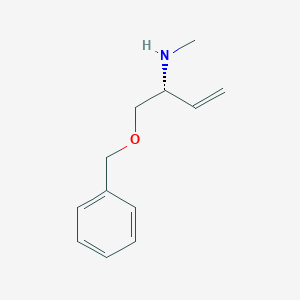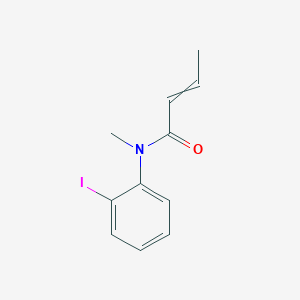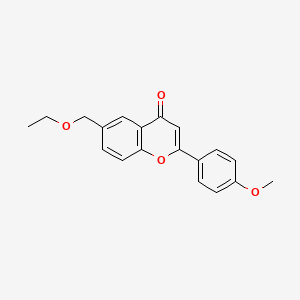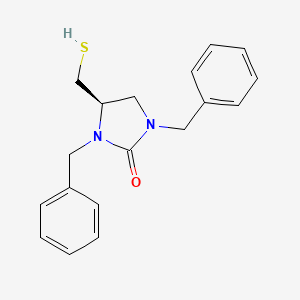
Ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(Benzylamino)-5-hydroxyhex-2-énoate d'éthyle est un composé organique appartenant à la classe des esters. Ce composé est caractérisé par la présence d'un groupe ester éthylique, d'un groupe benzylamino et d'une partie hydroxyhexénoate.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(Benzylamino)-5-hydroxyhex-2-énoate d'éthyle implique généralement la réaction de l'acétoacétate d'éthyle avec la benzylamine dans des conditions contrôlées. La réaction est généralement effectuée en présence d'une base, telle que l'éthylate de sodium, pour faciliter la réaction de substitution nucléophile. Le mélange réactionnel est ensuite chauffé pour favoriser la formation du produit souhaité.
Méthodes de production industrielle
Dans un environnement industriel, la production du 3-(Benzylamino)-5-hydroxyhex-2-énoate d'éthyle peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions réactionnelles, telles que la température et la pression, garantissant un rendement élevé et la pureté du produit. L'utilisation de catalyseurs, tels que le palladium sur carbone, peut encore améliorer l'efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(Benzylamino)-5-hydroxyhex-2-énoate d'éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction : La double liaison dans la partie hexénoate peut être réduite pour former un ester saturé.
Substitution : Le groupe benzylamino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : L'hydrogène gazeux (H₂) en présence d'un catalyseur de palladium (Pd/C) est souvent utilisé pour les réactions de réduction.
Substitution : Les nucléophiles tels que le méthylate de sodium (NaOCH₃) peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation du 3-(benzylamino)-5-oxohex-2-énoate d'éthyle.
Réduction : Formation du 3-(benzylamino)-5-hydroxyhexanoate d'éthyle.
Substitution : Formation de divers dérivés substitués selon le nucléophile utilisé.
Applications De Recherche Scientifique
Le 3-(Benzylamino)-5-hydroxyhex-2-énoate d'éthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les interactions enzyme-substrat.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoire et antimicrobienne.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés fonctionnelles spécifiques.
Mécanisme d'action
Le mécanisme d'action du 3-(Benzylamino)-5-hydroxyhex-2-énoate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe benzylamino peut former des liaisons hydrogène avec les sites actifs des enzymes, modulant leur activité. Le groupe hydroxyle peut participer aux liaisons hydrogène, influençant l'affinité de liaison et la spécificité du composé. La partie ester peut subir une hydrolyse, libérant des métabolites actifs qui exercent des effets biologiques.
Mécanisme D'action
The mechanism of action of Ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(Phénylamino)-5-hydroxyhex-2-énoate d'éthyle : Structure similaire mais avec un groupe phénylamino au lieu d'un groupe benzylamino.
3-(Méthylamino)-5-hydroxyhex-2-énoate d'éthyle : Contient un groupe méthylamino au lieu d'un groupe benzylamino.
3-(Benzylamino)-5-hydroxyhexanoate d'éthyle : Est dépourvu de la double liaison dans la partie hexénoate.
Unicité
Le 3-(Benzylamino)-5-hydroxyhex-2-énoate d'éthyle est unique en raison de la présence à la fois du groupe benzylamino et de la partie hydroxyhexénoate. Cette combinaison confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
650596-78-4 |
|---|---|
Formule moléculaire |
C15H21NO3 |
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate |
InChI |
InChI=1S/C15H21NO3/c1-3-19-15(18)10-14(9-12(2)17)16-11-13-7-5-4-6-8-13/h4-8,10,12,16-17H,3,9,11H2,1-2H3 |
Clé InChI |
MZPVWLJXZUPYEL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(CC(C)O)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(acetyloxy)methyl]but-2-enoate](/img/structure/B12603001.png)




![N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine](/img/structure/B12603036.png)
![Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-](/img/structure/B12603039.png)




![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)


